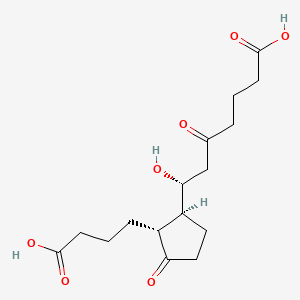

PGE-M

説明

特性

CAS番号 |

73303-30-7 |

|---|---|

分子式 |

C16H24O7 |

分子量 |

328.36 g/mol |

IUPAC名 |

(7R)-7-[(1S,2R)-2-(3-carboxypropyl)-3-oxocyclopentyl]-7-hydroxy-5-oxoheptanoic acid |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-5-15(20)21)9-14(19)12-7-8-13(18)11(12)4-2-6-16(22)23/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12+,14-/m1/s1 |

InChIキー |

XWBICGCZKGTPCH-MBNYWOFBSA-N |

異性体SMILES |

C1CC(=O)[C@@H]([C@H]1[C@@H](CC(=O)CCCC(=O)O)O)CCCC(=O)O |

正規SMILES |

C1CC(=O)C(C1C(CC(=O)CCCC(=O)O)O)CCCC(=O)O |

他のCAS番号 |

73303-30-7 |

同義語 |

7-hydroxy-5,11-dioxotetranorprostane-1,16-dioic acid PGE-M prostaglandin M |

製品の起源 |

United States |

Foundational & Exploratory

The Prostaglandin E2 Metabolite Pathway: A Core Driver of Colorectal Carcinogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a critical mediator of inflammation and a key driver of colorectal carcinogenesis. An extensive body of research demonstrates that the dysregulation of the PGE2 metabolic pathway is a near-universal feature of colorectal cancer (CRC). Elevated levels of PGE2, resulting from the overexpression of its synthesizing enzyme COX-2 and the downregulation of its catabolizing enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), promote multiple hallmarks of cancer. These include increased cell proliferation and survival, enhanced angiogenesis and metastasis, and modulation of the tumor microenvironment to facilitate immune evasion. This technical guide provides a comprehensive overview of the PGE2 metabolite pathway in colorectal carcinogenesis, detailing the core signaling cascades, presenting key quantitative data, outlining experimental protocols for its study, and offering insights for therapeutic development.

The PGE2 Metabolic Axis in Colorectal Cancer

The steady-state concentration of PGE2 in colorectal tissues is tightly regulated by the balance between its synthesis and degradation. In colorectal cancer, this balance is significantly shifted towards PGE2 accumulation.

1.1. Upregulation of PGE2 Synthesis: The Role of COX-2

Cyclooxygenase-2 (COX-2) is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for PGE2. While COX-2 expression is low or undetectable in normal colonic epithelium, it is markedly upregulated in the majority of colorectal adenomas and adenocarcinomas[1][2]. This overexpression is an early event in the adenoma-carcinoma sequence.

1.2. Downregulation of PGE2 Catabolism: The Role of 15-PGDH

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of PGE2. In contrast to COX-2, 15-PGDH is highly expressed in normal colonic mucosa but is significantly downregulated or lost in colorectal tumors[3][4][5]. This loss of 15-PGDH activity further contributes to the elevated levels of PGE2 within the tumor microenvironment.

Quantitative Data on PGE2 Pathway Components in Colorectal Cancer

The following tables summarize quantitative data on the expression of key enzymes in the PGE2 pathway and the resulting PGE2 concentrations in colorectal tissues.

Table 1: Expression of PGE2-Metabolizing Enzymes in Colorectal Cancer

| Gene/Protein | Change in Colorectal Cancer | Fold Change/Percentage | Reference(s) |

| COX-2 (PTGS2) | Upregulation | mRNA expression is significantly higher in CRC tissues compared to adjacent normal tissues. COX-2 is overexpressed in approximately 85% of adenocarcinomas. | |

| 15-PGDH (HPGD) | Downregulation | An average 10-fold loss of mRNA expression in cancers versus matched normal colon. Down-regulated in 55.8% of 77 cases of CRC. |

Table 2: Prostaglandin E2 Levels in Human Colorectal Tissues

| Tissue Type | Mean PGE2 Concentration (pg/mg tissue) | Standard Deviation (SD) | Reference |

| Normal Colonic Mucosa | 104.6 | 20.3 | |

| Adenomatous Polyps | 178.0 | 55.0 | |

| Colorectal Carcinomas | 193.6 | 40.2 |

PGE2 Signaling Pathways in Colorectal Carcinogenesis

PGE2 exerts its pro-tumorigenic effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to distinct intracellular signaling cascades that drive various aspects of cancer progression.

PGE2 Synthesis and Degradation Pathway

The synthesis of PGE2 from arachidonic acid is a multi-step enzymatic process, while its degradation is primarily mediated by 15-PGDH.

EP4 Receptor Signaling Pathway

The EP4 receptor is a key mediator of PGE2-driven tumorigenesis in colorectal cancer. Its activation leads to the stimulation of multiple downstream pathways that promote cell survival, proliferation, and invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PGE2 metabolite pathway in colorectal carcinogenesis.

Quantification of PGE2 in Colorectal Tissue by ELISA

This protocol describes the measurement of PGE2 levels in tissue homogenates using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

PGE2 ELISA kit

-

Colorectal tissue samples (fresh frozen)

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Tissue homogenizer

-

Acetate (B1210297) buffer (pH 4.0)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize fresh frozen colorectal tissue in homogenization buffer.

-

Add 1 mL of ethanol to 250 µL of the tissue homogenate, vortex, and incubate at 4°C for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant and evaporate the ethanol.

-

Acidify the sample to approximately pH 4.0 with acetate buffer.

-

-

ELISA Protocol:

-

Follow the specific instructions provided with the commercial PGE2 ELISA kit.

-

Typically, this involves adding standards and prepared samples to a microplate pre-coated with a capture antibody.

-

A known amount of HRP-conjugated PGE2 is then added, which competes with the PGE2 in the sample for binding to the capture antibody.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm.

-

The concentration of PGE2 in the samples is inversely proportional to the measured absorbance and is calculated based on a standard curve.

-

Immunohistochemistry (IHC) for COX-2 and 15-PGDH

This protocol outlines the general procedure for detecting COX-2 and 15-PGDH protein expression in formalin-fixed, paraffin-embedded (FFPE) colorectal tissue sections.

Materials:

-

FFPE colorectal tissue sections on charged slides

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies (anti-COX-2, anti-15-PGDH)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen solution

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections by sequential immersion in graded alcohols (100% to 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 10-20 minutes.

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

-

Blocking:

-

Apply blocking solution to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary antibody (anti-COX-2 or anti-15-PGDH) at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody and Detection:

-

Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

-

Develop the signal with a DAB chromogen solution, which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of COX-2 or 15-PGDH staining.

-

Therapeutic Implications and Future Directions

The central role of the PGE2 pathway in colorectal carcinogenesis makes it a compelling target for therapeutic intervention. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes have shown chemopreventive effects, their long-term use is associated with gastrointestinal and cardiovascular side effects. Therefore, more specific targeting of the downstream components of the PGE2 pathway holds significant promise.

Future research and drug development efforts are focused on:

-

Selective EP receptor antagonists: Specifically, antagonists targeting the EP4 receptor are being investigated for their potential to inhibit tumor growth and progression with a more favorable safety profile than traditional NSAIDs.

-

Modulators of 15-PGDH: Strategies to restore or enhance the expression and activity of the tumor suppressor 15-PGDH are being explored as a novel therapeutic approach.

-

Combination therapies: Combining PGE2 pathway inhibitors with conventional chemotherapy or immunotherapy may offer synergistic anti-tumor effects.

References

- 1. The COX-2-PGE2 pathway promotes tumor evasion in colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Cyclooxygenase-2 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 15-Hydroxyprostaglandin Dehydrogenase Is Down-regulated in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-Hydroxyprostaglandin dehydrogenase is down-regulated in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of COX-2 Expression and PGE-M Levels: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the critical relationship between cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E metabolite (PGE-M) levels. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this important biomarker axis.

Core Concepts: COX-2, PGE2, and the Emergence of this compound as a Key Biomarker

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade and carcinogenesis.[1][2][3] Unlike its constitutively expressed counterpart, COX-1, which is involved in homeostatic functions, COX-2 is upregulated by inflammatory stimuli, growth factors, and tumor promoters.[3][4][5] The primary function of COX-2 is to convert arachidonic acid into prostaglandin H2 (PGH2), which is then further metabolized to various prostaglandins, most notably prostaglandin E2 (PGE2).[1][5][6]

PGE2 is a potent lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer development.[5][6] It exerts its effects by binding to four subtypes of G protein-coupled receptors (EP1, EP2, EP3, and EP4), triggering diverse downstream signaling pathways.[3][5][6] However, PGE2 is inherently unstable and is rapidly metabolized in vivo, making its direct measurement in biological fluids an unreliable indicator of its systemic production.[7] The primary and stable urinary metabolite of PGE2 is 7α-hydroxy-5,11-diketotetranorprosta-1,16-dioic acid, commonly referred to as this compound.[8] Consequently, the quantification of urinary this compound has emerged as a robust and non-invasive biomarker for systemic PGE2 production and, by extension, COX-2 activity.[7][9]

Elevated levels of urinary this compound have been associated with various malignancies, including colorectal, gastric, and breast cancer, as well as inflammatory conditions like Crohn's disease.[6][7][9][10] This correlation underscores the potential of this compound as a valuable biomarker for disease risk assessment, prognostication, and monitoring therapeutic response to COX-2 inhibitors.[7][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a comparative overview of this compound levels in different populations and the inhibitory effects of compounds on COX-2.

Table 1: Urinary this compound Levels in Human Studies

| Population | Condition | Median this compound Level (ng/mg creatinine) | Key Findings | Reference |

| Healthy Controls | Never Smokers | 9.9 | Significantly lower than smokers. | [12] |

| Healthy Controls | Ever Smokers | 15.7 | Nearly double the levels of never smokers. | [12] |

| Patients with Metastatic Breast Cancer | - | 5.47 | Significantly higher than controls with early breast cancer. | [10] |

| Controls with Early Breast Cancer | - | 4.23 | - | [10] |

| Patients with Lung Metastases (No NSAIDs) | - | 7.4 | Highest this compound levels among breast cancer patient subgroups. | [10] |

| CEAS Patients | - | 102.7 | Significantly higher than in Crohn's Disease patients. | [8] |

| Crohn's Disease Patients | - | 27.9 | - | [8] |

Table 2: Inhibitory Activity of Selected Compounds against COX Enzymes

| Compound | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Cox-2-IN-26 | COX-1 | 10.61 µM | ~158 | [13] |

| Cox-2-IN-26 | COX-2 | 0.067 µM | ~158 | [13] |

| Celecoxib | COX-2 | 0.78 µM | 9.51 | [2] |

| PYZ16 | COX-2 | 0.52 µM | 10.73 | [2] |

| PYZ18 | COX-2 | 7.07 µM | >4.24 | [2] |

Visualizing the Core Pathways and Processes

To elucidate the complex relationships and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Detailed Experimental Protocols

This section provides generalized methodologies for the quantification of COX-2 expression and this compound levels. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

Protocol 1: Quantification of COX-2 Expression by ELISA

This protocol outlines the steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to measure human COX-2 in samples such as cell culture supernatants, serum, or plasma.

Materials:

-

Human COX-2 ELISA Kit (e.g., Assay Genie SBRS0446 or similar)[14]

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes

-

Wash buffer

-

Assay diluent

-

Standards, samples, and controls

-

Biotinylated anti-human COX-2 antibody

-

HRP-conjugated streptavidin

-

TMB substrate solution

-

Stop solution

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.[14]

-

Sample Addition: Add 100 µl of each standard and sample into the appropriate wells of the microplate pre-coated with an anti-human COX-2 antibody.[14]

-

Incubation: Cover the wells and incubate for 2.5 hours at room temperature with gentle shaking.[14]

-

Washing: Discard the solution and wash each well four times with 1X Wash Solution (300 µl per well).[14]

-

Detection Antibody: Add 100 µl of prepared biotinylated anti-human COX-2 antibody to each well. Incubate for 1 hour at room temperature.[14]

-

Washing: Repeat the washing step as described in step 4.

-

Streptavidin-HRP: Add 100 µl of prepared HRP-streptavidin solution to each well. Incubate for 45 minutes at room temperature.[14]

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Development: Add 100 µl of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[14]

-

Stopping the Reaction: Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.[14]

-

Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.[14]

-

Calculation: Calculate the concentration of COX-2 in the samples by comparing the absorbance values to a standard curve generated from the known concentrations of the standards.

Protocol 2: Quantification of Urinary this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound.

Materials:

-

Urine samples

-

Antioxidant (e.g., butylated hydroxytoluene, BHT)

-

COX inhibitor (e.g., indomethacin)

-

Deuterated internal standard (e.g., d4-PGE-M)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Collection and Preservation: Collect urine samples and immediately add an antioxidant and a COX inhibitor to prevent ex vivo prostaglandin synthesis. Snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.[5]

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Spike the samples with a known amount of the deuterated internal standard.

-

Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Use a suitable chromatography column and mobile phase gradient to achieve chromatographic separation of this compound from other components.

-

Utilize tandem mass spectrometry with multiple reaction monitoring (MRM) for sensitive and specific detection of both the native this compound and the deuterated internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of this compound.

-

Calculate the concentration of this compound in the urine samples based on the ratio of the peak area of the native analyte to the peak area of the internal standard, and interpolate from the standard curve.

-

Normalize the this compound concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.

-

Conclusion

The measurement of urinary this compound provides a powerful, non-invasive tool to assess systemic COX-2 activity. This technical guide offers a foundational understanding of the interplay between COX-2 expression and this compound levels, supported by quantitative data, detailed protocols, and clear visualizations. This information is intended to empower researchers and drug development professionals in their efforts to leverage this important biomarker in the study of inflammation and cancer, and in the development of targeted therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 7. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Increased levels of urinary this compound, a biomarker of inflammation, occur in association with obesity, aging and lung metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. assaygenie.com [assaygenie.com]

PGE-M as an Index of In Vivo PGE2 Production: A Technical Guide

Introduction

Prostaglandin (B15479496) E2 (PGE2), a principal bioactive eicosanoid derived from the metabolism of arachidonic acid, is a potent lipid mediator with a very short half-life, playing a critical role in a wide range of physiological and pathological processes including inflammation, pain, fever, and cancer biology. Its direct measurement in biological fluids is often unreliable due to its rapid metabolism and chemical instability.[1] Systemic PGE2 production is therefore more accurately assessed by measuring its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as PGE-M.[2] This stable metabolite is excreted in the urine, and its levels provide a non-invasive and reliable index of endogenous, systemic PGE2 biosynthesis.[1] This guide provides an in-depth overview of the biochemical pathways, experimental protocols, and data interpretation related to the use of this compound as a biomarker for researchers, scientists, and drug development professionals.

Biochemical Synthesis and Metabolism of PGE2

The formation of this compound is the culmination of a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane.

-

Arachidonic Acid Release : In response to stimuli, phospholipase A2 (PLA2) is activated and cleaves membrane phospholipids (B1166683) to release arachidonic acid, the precursor for all prostaglandins. This is the rate-limiting step in prostaglandin synthesis.

-

Cyclooxygenase (COX) Activity : Arachidonic acid is metabolized by cyclooxygenase enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and responsible for basal prostanoid levels for tissue homeostasis, while COX-2 is inducible and its expression is significantly increased during inflammation and in various cancers. Both enzymes convert arachidonic acid to the unstable intermediate, Prostaglandin H2 (PGH2).

-

Terminal PGE2 Synthesis : PGH2 is then isomerized to PGE2 by terminal Prostaglandin E Synthases (PGES). Microsomal Prostaglandin E Synthase-1 (mPGES-1) is notably coupled with COX-2 and is a critical pathway for inflammatory PGE2 production.

-

PGE2 Catabolism to this compound : PGE2 is a potent but transient molecule with a biological half-life of about 1.5 minutes. It is rapidly catabolized, primarily initiated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 13,14-dihydro-15-keto PGE2. This intermediate undergoes further metabolism, including β- and ω-oxidation, ultimately yielding the stable end-metabolite, this compound, which is excreted in the urine.

Experimental Protocols

Accurate quantification of this compound requires meticulous attention to sample collection, handling, and the analytical method employed.

Sample Collection and Handling

Proper specimen collection and handling are critical to ensure the integrity of the sample and the validity of the results.

-

Urine Samples :

-

Collection : A single void or 24-hour urine collection can be used. For single voids, a first or second morning sample is often preferred.

-

Storage : Immediately after collection, urine samples should be aliquoted into cryovials and stored at -80°C until analysis. This prevents degradation of the analyte.

-

Freeze-Thaw Cycles : Repeated freeze-thaw cycles should be avoided as they can impact analyte stability.

-

-

Plasma Samples :

-

Collection : Plasma should be collected using heparin or EDTA as an anticoagulant. Citrate plasma has not been validated for this use.

-

Processing : Samples should be centrifuged at 1000 x g for 15 minutes within 30 minutes of collection to separate plasma from blood cells.

-

Storage : The resulting plasma should be immediately assayed or aliquoted and stored at ≤ -20°C.

-

Analytical Methodologies

The two primary methods for quantifying this compound are mass spectrometry and immunoassays.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for this compound quantification due to its high specificity, sensitivity, and accuracy.

-

Sample Preparation :

-

Internal Standard : A deuterated internal standard (e.g., d6-PGE-M) is added to a defined volume of urine (e.g., 0.75 mL).

-

Acidification & Derivatization : The sample is acidified to pH 3. The endogenous this compound is then converted to an O-methyloxime derivative to improve stability and chromatographic properties.

-

Solid-Phase Extraction (SPE) : The derivatized this compound is extracted and purified from the urine matrix using a C18 Sep-Pak or similar SPE cartridge.

-

Elution : The analyte is eluted from the cartridge with a solvent like ethyl acetate.

-

-

Chromatographic Separation : The extracted sample is injected into a liquid chromatography system, typically using a C18 column, to separate this compound from other components.

-

Mass Spectrometric Detection :

-

The separated analyte is ionized (usually via negative ion electrospray) and detected by a tandem mass spectrometer.

-

The analysis is performed in the selected reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both the endogenous this compound (e.g., m/z 395 to 336) and the deuterated internal standard.

-

Quantification is achieved by calculating the ratio of the peak areas of the endogenous analyte to the internal standard.

-

2. Immunoassays (ELISA, RIA, CLEIA)

Immunoassays offer a higher-throughput and more cost-effective alternative to LC-MS/MS, though they may have limitations in specificity.

-

Principle : These methods rely on the competitive binding of this compound in the sample and a labeled this compound tracer to a limited number of anti-PGE-M antibody binding sites. The amount of tracer bound is inversely proportional to the amount of this compound in the sample.

-

Radioimmunoassay (RIA) : This method uses a radiolabeled tracer. One protocol involves converting this compound to its bicyclic form with NaOH before neutralization and competitive assaying.

-

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA uses an enzyme-linked tracer, and the signal is typically a colorimetric change. It is well-suited for screening large numbers of samples.

-

Chemiluminescent Enzyme Immunoassay (CLEIA) : A fully automated CLEIA has been developed, offering high throughput with a detection limit of 1.0 ng/mL.

-

Limitations : A key limitation of immunoassays is potential cross-reactivity, where the antibody may bind to structurally similar molecules, leading to less accurate results compared to LC-MS/MS. However, a high correlation (r = 0.970) has been shown between a CLEIA and a preceding RIA method.

Data Normalization

To account for variations in urine dilution and hydration status, urinary this compound concentrations are typically normalized to urinary creatinine (B1669602) levels and expressed as ng/mg creatinine.

Quantitative Data and Applications

This compound has been established as a valuable biomarker in numerous clinical and research settings, particularly in oncology and inflammatory diseases.

This compound Levels in Health and Disease

Urinary this compound levels are significantly elevated in various disease states compared to healthy controls, reflecting increased systemic PGE2 production.

Table 1: Median Urinary this compound Levels in Various Conditions (ng/mg Creatinine)

| Condition | Patient Group | Median this compound (ng/mg Cr) | Control Group | Median this compound (ng/mg Cr) | P-Value | Reference |

| Colorectal Neoplasia | Crohn's Disease | 19.85 | No Polyps | 7.05 | P = 0.0001 | |

| Colorectal Cancer (CRC) | 14.65 | No Polyps | 7.05 | P = 0.0001 | ||

| Large Adenomas (>1 cm) | 18.85 | No Polyps | 7.05 | P = 0.0001 | ||

| High-Risk Adenoma | 6.26 | Endoscopy-Negative | 5.57 | P < 0.001 | ||

| Breast Cancer | Metastatic Disease | 5.47 | Early Breast Cancer | 4.23 | P < 0.001 | |

| Lung Metastases | 6.7 | Early Breast Cancer | 4.23 | P < 0.001 | ||

| Head & Neck Cancer | HNSCC Cases | 15.4 | Healthy Controls | 12.6 | P = 0.07 | |

| Pancreatic Cancer | Pancreatic Cancer (Highest Quartile) | - | Controls (Lowest Quartile) | - | OR=1.94 | |

| Lifestyle Factors | Ever Smokers | 15.7 | Never Smokers | 9.9 | P = 0.005 |

Data presented are median values unless otherwise noted. OR = Odds Ratio.

This compound as a Pharmacodynamic Biomarker

This compound levels are responsive to pharmacological interventions, particularly those targeting the COX pathway, making it a useful pharmacodynamic biomarker.

Table 2: Effect of COX Inhibitors on Urinary this compound Levels

| Condition | Intervention | This compound Before (Median, ng/mg Cr) | This compound After (Median, ng/mg Cr) | P-Value | Reference |

| Rectal Cancer | Celecoxib (COX-2 Inhibitor) | 21.7 | 9.14 | P = 0.009 | |

| Breast Cancer | NSAID Use (within 7 days) | 7.4 (No NSAIDs, Lung Mets) | Lower (With NSAIDs, Lung Mets) | P = 0.005 |

These studies demonstrate that NSAIDs and selective COX-2 inhibitors significantly suppress this compound levels, confirming that the biomarker reflects COX-2 activity in vivo.

Comparison of Analytical Methods

While LC-MS/MS is the reference method, other techniques have been developed and validated.

Table 3: Performance and Correlation of this compound Assays

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Finding | Reference |

| LC-MS/MS | - | - | Accepted as the most accurate method for quantifying systemic PGE2 production. | |

| CLEIA | 1.0 ng/mL | 1.3 ng/mL | Correlation with RIA method was high (r = 0.970). | |

| RIA | - | - | Used in multiple studies to demonstrate elevated this compound in inflammatory diseases. |

CLEIA = Chemiluminescent Enzyme Immunoassay; RIA = Radioimmunoassay.

Interpretation and Clinical Utility

The measurement of this compound provides critical insights into the role of the COX-2/PGE2 pathway in disease pathogenesis and response to therapy.

-

Cancer Risk and Prognosis : Elevated urinary this compound is associated with an increased risk of developing several cancers, including colorectal, gastric, breast, and pancreatic cancer. It may also serve as a prognostic biomarker, with higher levels linked to disease progression and metastasis.

-

Inflammation Monitoring : In inflammatory conditions like Crohn's disease, this compound levels are significantly elevated and can serve as a non-invasive biomarker of disease activity.

-

Drug Development : this compound is an invaluable tool in drug development for assessing the in vivo activity of COX inhibitors. A reduction in urinary this compound provides direct evidence of target engagement and pharmacodynamic effect.

-

Lifestyle Factors : Factors such as smoking, obesity, and aging are associated with increased this compound levels, reflecting a state of chronic low-grade inflammation that may contribute to disease risk.

Conclusion

This compound is a robust and reliable biomarker that serves as an accurate index of systemic in vivo PGE2 production. Its stability and ease of measurement in urine make it a superior alternative to the direct quantification of the unstable parent compound, PGE2. Through validated analytical methods like LC-MS/MS, the quantification of this compound provides critical insights for basic science research, clinical diagnostics, and the development of targeted anti-inflammatory and anti-cancer therapies. Its utility in assessing cancer risk, monitoring inflammation, and evaluating the pharmacodynamic effects of drugs underscores its importance for researchers, clinicians, and pharmaceutical scientists.

References

Biological function of 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid.

An In-Depth Technical Guide to 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid (Tetranor PGDM)

Executive Summary

11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid, most commonly known as tetranor PGDM (T-PGDM), is a major terminal urinary metabolite of prostaglandin (B15479496) D2 (PGD2). PGD2 is a potent lipid mediator synthesized predominantly by activated mast cells, playing a crucial role in allergic and inflammatory responses. Due to the inherent instability and rapid clearance of PGD2 in vivo, direct measurement is not a reliable indicator of its systemic production. T-PGDM, being a stable end-product with a longer half-life, serves as a robust and sensitive biomarker for quantifying endogenous PGD2 synthesis.[1][2] Its measurement in urine and plasma is a critical tool in the diagnosis and biochemical evaluation of disorders involving systemic mast cell activation, such as systemic mastocytosis, anaphylaxis, and aspirin-induced asthma.[1][3] This guide provides a comprehensive overview of the metabolic origin of T-PGDM, its function as a biomarker, quantitative data, and detailed analytical methodologies for its measurement.

Biological Function and Clinical Significance

The primary biological function of T-PGDM is not as a signaling molecule but as a metabolic end-product reflecting the in vivo activity of its parent compound, PGD2. While PGD2 exerts potent biological effects by activating DP1 and DP2 (CRTH2) receptors, its metabolites, including T-PGDM, are generally considered biologically inactive.[4] The literature lacks evidence of significant receptor binding or signaling activity for T-PGDM itself.

The clinical utility of T-PGDM is centered on its role as a biomarker:

-

Mast Cell Activation: Mast cells are the most prolific source of PGD2 in the body.[5][6] Therefore, elevated levels of T-PGDM are a strong indicator of systemic mast cell activation.[1]

-

Systemic Mastocytosis: Quantification of urinary T-PGDM is a more sensitive diagnostic indicator for systemic mastocytosis than the measurement of histamine (B1213489) metabolites.[3] Patients with this condition show markedly increased excretion of T-PGDM.[6]

-

Allergic Reactions: During severe allergic reactions and anaphylaxis, massive PGD2 release from mast cells leads to a significant spike in circulating and urinary T-PGDM levels.[1]

-

Asthma: Increased T-PGDM is observed in patients with aspirin-intolerant asthma following aspirin (B1665792) challenge, supporting the role of mast cell activation in this pathology.[7]

The kinetic advantage of measuring T-PGDM over earlier metabolites like 9α,11β-PGF2 is its longer persistence in circulation, allowing for a wider diagnostic window following a suspected mast cell activation event.[1]

Metabolic Pathway

T-PGDM is the final product of a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane.

-

Arachidonic Acid to PGH2: Arachidonic acid is converted by cyclooxygenase enzymes (COX-1 or COX-2) into the unstable intermediate Prostaglandin H2 (PGH2).[8][9]

-

PGH2 to PGD2: PGH2 is then isomerized to PGD2 by hematopoietic or lipocalin-type PGD synthases (H-PGDS or L-PGDS).[10][11]

-

PGD2 Metabolism: PGD2 is rapidly metabolized through a series of enzymatic reactions, including reduction by 11-ketoreductase to 9α,11β-PGF2, oxidation by 15-hydroxyprostaglandin dehydrogenase, and subsequent β- and ω-oxidation steps that shorten the side chains, ultimately yielding the stable, water-soluble dicarboxylic acid T-PGDM, which is excreted in the urine.[1]

Quantitative Data

Levels of T-PGDM have been quantified in various biological fluids, providing reference ranges for clinical assessment.

| Analyte | Matrix | Population | Concentration / Excretion Rate | Reference(s) |

| Tetranor PGDM | Urine | Healthy Adults (n=18) | 1.08 ± 0.72 ng/mg creatinine (B1669602) (mean ± 2SD) | [12] |

| Tetranor PGDM | Urine | Healthy Controls (n=16) | 11.5 ng/mg creatinine (mean) | [6] |

| Tetranor PGDM | Urine | Systemic Mastocytosis (n=17) | 37.2 ng/mg creatinine (mean) | [6] |

| Tetranor PGDM | Urine | Rheumatoid Arthritis (n=60) | 20.0 ng/mg creatinine (mean) | [6] |

| Tetranor PGDM | Plasma | Healthy Volunteers (n=10) | 3.5 ± 1.4 pg/mL | [1] |

Experimental Protocols

The gold standard for the accurate and sensitive quantification of T-PGDM is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Representative Protocol: Quantification of Urinary T-PGDM by Online SPE-LC-MS/MS

This protocol is a composite based on methodologies described in the literature.[2][7]

1. Sample Preparation:

-

Collect spot or 24-hour urine samples and store them at -80°C until analysis.

-

Thaw samples on ice. Centrifuge at ~3,000 x g for 10 minutes at 4°C to pellet debris.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Add an internal standard solution (e.g., deuterated T-PGDM) to each sample, blank, and calibration standard.

2. Online Solid-Phase Extraction (SPE):

-

Utilize an automated online SPE system integrated with the LC system.

-

Loading: Inject the prepared urine sample onto an SPE trapping column (e.g., C18 material).

-

Washing: Wash the trapping column with an aqueous solution (e.g., water with 0.1% formic acid) to remove salts and polar interferences.

-

Elution: Switch the valve to place the trapping column in line with the analytical column. Elute the analyte from the SPE column onto the analytical column using the LC mobile phase gradient.

3. Liquid Chromatography (LC):

-

Analytical Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water.[7]

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75:25 v/v).[7]

-

Flow Rate: 0.25 mL/min.

-

Gradient: Implement a gradient elution starting with a high percentage of Mobile Phase A, increasing to a high percentage of Mobile Phase B to elute T-PGDM, followed by re-equilibration.

4. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for T-PGDM and its deuterated internal standard. The exact m/z values would be determined by infusion of pure standards.

-

Data Analysis: Quantify T-PGDM by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., artificial urine).

Conclusion

11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid (T-PGDM) is a clinically vital biomarker whose quantification provides a reliable and non-invasive window into the systemic production of PGD2. Its primary role is in assessing the in vivo activation of mast cells, making it an indispensable tool for the investigation and diagnosis of mast cell-driven pathologies. While appearing to lack intrinsic biological activity, its stability and correlation with PGD2 synthesis have cemented its importance in both clinical diagnostics and research settings. The continued refinement of high-throughput analytical methods like online SPE-LC-MS/MS will further enhance its utility for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

- 6. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for Prostaglandin D2 (HMDB0001403) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Association of Prostaglandin E Metabolite (PGE-M) with Breast Cancer Risk in Postmenopausal Women: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current scientific evidence linking urinary 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (PGE-M), the major metabolite of prostaglandin (B15479496) E2 (PGE2), with the risk of breast cancer in postmenopausal women. It summarizes key quantitative data from prospective and nested case-control studies, details the experimental protocols for this compound measurement, and illustrates the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating inflammatory biomarkers and their role in breast cancer etiology and prevention.

Introduction

Chronic inflammation is increasingly recognized as a key factor in the development of various cancers, including breast cancer.[1] Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a potent mediator of inflammation and has been implicated in tumorigenesis through various mechanisms, including the promotion of cell proliferation, angiogenesis, and inhibition of apoptosis.[2][3] COX-2 is frequently overexpressed in breast cancer tissues.[2][4]

Given that PGE2 is highly unstable in vivo, its major urinary metabolite, this compound, serves as a reliable biomarker for systemic PGE2 production. Several epidemiological studies have investigated the association between urinary this compound levels and the risk of postmenopausal breast cancer, yielding significant insights into the role of systemic inflammation in this disease. This guide synthesizes the findings from these pivotal studies.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the association between urinary this compound levels and postmenopausal breast cancer risk. These studies have employed nested case-control and case-cohort designs within large prospective cohorts.

Table 1: Association between Urinary this compound Levels and Postmenopausal Breast Cancer Risk in Non-Regular NSAID Users.

| Study (Year) | Cohort | Design | No. of Cases | No. of Controls/Subcohort | Quartiles of this compound | Hazard Ratio (95% CI) | P for trend |

| Kim et al. (2013) | Sister Study | Case-cohort | 307 | 300 | Q1 (lowest) | 1.0 (Reference) | 0.09 |

| Q2 | 2.1 (1.0-4.3) | ||||||

| Q3 | 2.0 (1.0-3.9) | ||||||

| Q4 (highest) | 2.2 (1.1-4.3) |

Table 2: Association between Urinary this compound Levels and Postmenopausal Breast Cancer Risk in Normal Weight Women (BMI < 25 kg/m ²).

| Study (Year) | Cohort | Design | No. of Cases | No. of Controls | Quartiles of this compound | Odds Ratio (95% CI) | P for linear trend |

| Cui et al. (2014) | Shanghai Women's Health Study | Nested Case-Control | 504 | 1082 | Q1 (lowest) | 1.00 (Reference) | 0.005 |

| Q2 | 1.06 (0.56–1.99) | ||||||

| Q3 | 1.50 (0.79–2.83) | ||||||

| Q4 (highest) | 2.32 (1.24–4.41) |

Table 3: Independent Association of Urinary this compound and Estradiol (E2) with Postmenopausal Breast Cancer Risk.

| Biomarker | Quartile/Quintile Comparison | Hazard Ratio (95% CI) |

| This compound | Q4 vs. Q1 | 2.01 (1.01-4.29) |

| Estradiol (E2) | Q5 vs. Q1 | 1.54 (1.01-2.35) |

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the findings. The following sections detail the key experimental protocols.

Study Design: Nested Case-Control and Case-Cohort

The association between urinary this compound and breast cancer risk has been predominantly investigated using nested case-control and case-cohort study designs within large prospective cohorts.

-

Nested Case-Control Study: In this design, for each incident case of breast cancer identified during follow-up, one or more controls are selected from the cohort members who are still at risk of the disease at the time the case was diagnosed. This design is efficient as it only requires biomarker measurement for the cases and a small subset of the total cohort.

-

Case-Cohort Study: This design involves the selection of a random subcohort from the entire cohort at baseline. Biomarker data is collected for all incident cases that arise during follow-up and for all members of the subcohort. This allows for the calculation of hazard ratios and is particularly useful when multiple disease outcomes are of interest.

Measurement of Urinary this compound

The quantification of urinary this compound is a critical step in these studies and is consistently performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Urinary this compound Quantification by LC-MS/MS:

-

Sample Preparation:

-

Aliquots of urine (typically 0.75 mL) are used for analysis.

-

An internal standard, such as deuterated this compound (D6-PGE-M), is added to each sample to account for variations during sample processing and analysis.

-

The urine is acidified to a pH of 3 using HCl.

-

The endogenous this compound is then converted to its O-methyloxime derivative by treatment with methoxyamine HCl. This step enhances the stability of the molecule for analysis.

-

-

Extraction:

-

The derivatized this compound is extracted from the urine matrix using solid-phase extraction (SPE) with a C-18 Sep-Pak column.

-

The analyte is then eluted with an organic solvent, such as ethyl acetate.

-

-

LC-MS/MS Analysis:

-

The extracted and derivatized this compound is injected into a liquid chromatography system coupled with a tandem mass spectrometer.

-

The liquid chromatography step separates this compound from other components in the sample.

-

The tandem mass spectrometer provides highly selective and sensitive detection and quantification of the target molecule.

-

-

Normalization:

-

To account for variations in urine dilution, the measured this compound concentrations are normalized to urinary creatinine (B1669602) levels, which are also measured in the same samples. The final results are typically expressed as ng of this compound per mg of creatinine.

-

Signaling Pathways and Experimental Workflows

PGE2 Synthesis and Signaling Pathway in Breast Cancer

The following diagram illustrates the key steps in the synthesis of PGE2 and its downstream signaling pathways implicated in breast cancer development.

References

- 1. Urinary this compound: A Promising Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary prostaglandin E2 metabolite and breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 and the inflammogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Link Between Urinary PGE-M and Colorectal Adenoma Risk: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is a key inflammatory mediator implicated in the pathogenesis of colorectal neoplasia. Systemic PGE2 production can be reliably assessed by measuring its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M). This technical guide provides an in-depth analysis of the association between urinary this compound levels and the risk of developing colorectal adenomas, the precursor lesions to most colorectal cancers. This document is intended for researchers, scientists, and drug development professionals investigating novel biomarkers and therapeutic targets in colorectal cancer prevention.

Recent evidence from large-scale observational studies has highlighted urinary this compound as a promising non-invasive biomarker for identifying individuals at an elevated risk for colorectal adenomas, particularly high-risk adenomas.[1][2][3] Furthermore, urinary this compound levels may help delineate subgroups of the population who would derive the most significant chemopreventive benefit from anti-inflammatory agents such as aspirin (B1665792).[1][4] This guide will synthesize the current understanding of the PGE2 signaling pathway in colorectal carcinogenesis, present quantitative data from key studies in a structured format, detail the experimental protocols for urinary this compound measurement, and provide visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The association between urinary this compound levels and colorectal adenoma risk has been investigated in several key studies. The quantitative data from these studies are summarized below for easy comparison.

Table 1: Association Between Urinary this compound Quartiles and Risk of Any Colorectal Adenoma

| Study | Population | Comparison | Odds Ratio (95% CI) | P for linear trend |

| Nurses' Health Study | Women | Highest vs. Lowest Quartile | 1.40 (0.92–2.14) | 0.26 |

Table 2: Association Between Urinary this compound Quartiles and Risk of High-Risk Colorectal Adenomas

| Study | Population | Comparison | Odds Ratio (95% CI) | P for linear trend |

| Nurses' Health Study | Women | Highest vs. Lowest Quartile | 1.66 (1.04–2.67) | 0.04 |

| Western Chinese Population | Men and Women | Highest vs. Lowest Quartile | 1.65 (0.76-3.57) | 0.013 |

High-risk adenoma is defined as an adenoma ≥1 cm in diameter, and/or with tubulovillous, villous, or high-grade dysplasia histology, or multiple adenomas.

Table 3: Association Between Urinary this compound Quartiles and Risk of Different Adenoma Subtypes

| Study | Population | Adenoma Subtype | Comparison | Odds Ratio (95% CI) | P for trend |

| Case-Control Study | Men and Women | Advanced or Multiple Small Tubular Adenoma | Highest vs. Lowest Quartile | 2.53 (1.54–4.14) | < 0.001 |

| Case-Control Study | Men and Women | Single Small Tubular Adenoma | Highest vs. Lowest Quartile | Not Statistically Significant | - |

| Nurses' Health Study | Women | Low-Risk Adenoma | Highest vs. Lowest Quartile | 0.91 (0.48–1.72) | 0.30 |

Advanced adenoma is defined as an adenoma ≥1 cm in diameter or with villous components or high-grade dysplasia. Low-risk adenoma is defined as a solitary adenoma <1 cm with tubular/unspecified histology.

Table 4: Median Urinary this compound Levels in Cases and Controls

| Study | Population | Group | Median this compound (ng/mg Cr) | P-value |

| Nurses' Health Study | Women | High-Risk Adenoma Cases | 6.26 | < 0.001 (vs. Controls) |

| Nurses' Health Study | Women | Controls | 5.57 | - |

| Case-Control Study | Men and Women | Advanced Adenoma Cases | 25% higher than controls | Statistically Significant |

| Case-Control Study | Men and Women | Multiple Small Tubular Adenoma Cases | 31% higher than controls | Statistically Significant |

| Case-Control Study | Men and Women | Single Small Tubular Adenoma Cases | Not Statistically Different from Controls | - |

Experimental Protocols

The accurate measurement of urinary this compound is critical for the validation of its role as a biomarker. The primary method employed in the cited studies is liquid chromatography/mass spectrometry (LC/MS).

Measurement of Urinary this compound by Liquid Chromatography/Mass Spectrometry (LC/MS)

This method offers high sensitivity and specificity for the quantification of this compound in urine.

1. Sample Preparation:

-

Aliquots of urine (typically 0.75 mL) are obtained from study participants.

-

An internal standard, such as deuterated this compound (D6-PGE-M), is added to each sample to account for variations in extraction efficiency and instrument response.

-

The urine is acidified to approximately pH 3 with hydrochloric acid.

-

The endogenous this compound is then converted to a more stable O-methyloxime derivative by treatment with methoxyamine HCl.

2. Extraction:

-

The methoximated this compound is extracted from the urine matrix.

-

Solid-phase extraction is commonly used, employing a C-18 Sep-Pak cartridge.

-

The analyte is eluted from the cartridge with an organic solvent, such as ethyl acetate.

3. LC/MS Analysis:

-

The extracted and derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC/MS/MS).

-

The liquid chromatography step separates this compound from other urinary components.

-

The tandem mass spectrometer provides highly selective and sensitive detection and quantification of the this compound derivative based on its mass-to-charge ratio.

4. Normalization:

-

Urinary this compound concentrations are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution. The final results are expressed as ng of this compound per mg of creatinine (ng/mg Cr).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating the link between urinary this compound and colorectal adenomas.

Diagram 1: The COX-2/PGE2 Signaling Pathway in Colorectal Carcinogenesis

Caption: COX-2 converts arachidonic acid to PGE2, which promotes adenoma formation.

Diagram 2: Experimental Workflow for a Nested Case-Control Study

Caption: Workflow for a nested case-control study on urinary this compound and adenoma risk.

Diagram 3: Logical Relationship of this compound Levels and Adenoma Risk

Caption: High urinary this compound is associated with an increased risk of high-risk adenomas.

Conclusion

The evidence strongly suggests that elevated urinary this compound is a significant risk factor for the development of colorectal adenomas, particularly those with high-risk features. The measurement of urinary this compound using robust and sensitive methods like LC/MS provides a valuable, non-invasive tool for risk stratification. For drug development professionals, the COX-2/PGE2 pathway remains a critical target for chemoprevention. Urinary this compound can serve as a powerful biomarker to identify individuals most likely to benefit from interventions targeting this pathway, such as low-dose aspirin or other anti-inflammatory agents. Future research should focus on validating urinary this compound in larger, more diverse populations and integrating it into clinical risk assessment models to personalize colorectal cancer screening and prevention strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Urinary Prostaglandin E2 Metabolite and Risk for Colorectal Adenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary this compound levels are associated with risk of colorectal adenomas and chemopreventive response to anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary this compound levels are associated with risk of colorectal adenomas and chemopreventive response to anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of PGE-M as a Prognostic Biomarker in Non-Small-Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2), a key inflammatory mediator, has been increasingly implicated in the pathogenesis and progression of non-small-cell lung cancer (NSCLC). Due to its instability, direct measurement of PGE2 is unreliable. However, its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M), is stable and provides a reliable index of systemic PGE2 production. This technical guide provides a comprehensive overview of the current evidence supporting this compound as a prognostic biomarker in NSCLC. We delve into the underlying biological pathways, present quantitative data from key studies in structured tables, provide detailed experimental protocols for this compound measurement, and offer visualizations of the critical signaling cascades and experimental workflows. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound in their research and clinical development programs.

Introduction: The COX-2/PGE2 Axis in NSCLC

The cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed in NSCLC and is a key enzyme in the biosynthesis of prostaglandins, including PGE2.[1][2] Elevated PGE2 levels in the tumor microenvironment have been shown to promote tumor formation, growth, and metastasis through various mechanisms, including inducing tumor cell proliferation, survival, and migration, as well as suppressing immunosurveillance and promoting angiogenesis.[2][3] PGE2 exerts its effects by binding to four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1] The signaling cascades initiated by these receptors are complex and can lead to the activation of multiple oncogenic pathways. Given the rapid in vivo metabolism of PGE2, its stable urinary metabolite, this compound, has emerged as a promising non-invasive biomarker to assess systemic PGE2 production and its association with NSCLC prognosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the association between this compound levels and NSCLC prognosis.

Table 1: Urinary this compound Levels in NSCLC Patients and Controls

| Study Population | This compound Measurement Method | Mean/Median this compound Level in NSCLC Patients | Mean/Median this compound Level in Healthy Controls | Key Findings & Significance |

| 54 patients with lung adenocarcinoma | Radioimmunoassay (RIA) | Significantly elevated | Not specified, but significantly lower than patients | A PGE-MUM level of 14.9 µg/g∙Cr showed 70.4% sensitivity and 67.7% specificity for diagnosing lung adenocarcinoma. |

| 211 patients with resected NSCLC | Not specified | Elevated preoperative levels associated with tumor size, pleural invasion, and advanced stage. | Not applicable | Postoperative PGE-MUM levels were a significant prognostic factor for survival. |

| 58 HNSCC cases (comparison) | Mass Spectrometry | 15.4 ng/mg creatinine (B1669602) (median) | 12.6 ng/mg creatinine (median) | No significant difference in this cancer type, highlighting the importance of cancer-specific validation. |

| Smokers vs. Non-smokers (Healthy Controls) | Mass Spectrometry | 15.2 ng/mg creatinine (ever smokers) | 7.8 ng/mg creatinine (never smokers) | Smoking, a major risk factor for NSCLC, significantly increases urinary this compound levels. |

Table 2: Prognostic Significance of this compound and Related Markers in NSCLC

| Marker | Study Population | Key Prognostic Finding | Hazard Ratio (HR) [95% CI] | p-value |

| Urinary this compound | Recurrent NSCLC patients treated with celecoxib (B62257) and docetaxel | Greater proportional decline in urinary this compound levels correlated with longer survival. | Not specified | Significant |

| COX-2 Expression | 160 patients with stage I NSCLC | Strong COX-2 expression was associated with worse overall and disease-free survival. | Not specified | p = 0.001 (OS), p = 0.022 (DFS) |

| COX-2 Expression | 259 patients with NSCLC | Increased COX-2 expression was associated with shortened survival in patients with stage I and II NSCLC. | Not specified | p = 0.03 |

| Postoperative PGE-MUM | 211 patients with resected NSCLC | Postoperative PGE-MUM level remained a significant prognostic factor. | 6.462 [1.284–32.49] | p = 0.024 |

Experimental Protocols

Accurate and reproducible measurement of urinary this compound is critical for its clinical application. The two primary methods employed are immunoassays (ELISA and RIA) and mass spectrometry-based techniques.

Urinary this compound Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying this compound due to its high throughput and relatively low cost.

Principle: This is a competitive immunoassay. This compound in the sample or standard competes with a fixed amount of tracer (e.g., this compound conjugated to an enzyme) for a limited number of binding sites on a this compound specific antibody. The amount of tracer bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

-

This compound ELISA Kit (e.g., Cayman Chemical, Arbor Assays)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Adjustable pipettes and tips

-

Ultrapure water

-

Urine samples

-

Solid Phase Extraction (SPE) C18 cartridges (optional, for sample purification)

Protocol:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge samples to remove any particulate matter.

-

For some kits and sample types, a derivatization step may be required to convert downstream metabolites to a stable, quantifiable derivative. This typically involves incubation with a carbonate buffer overnight at 37°C.

-

For samples with low this compound concentrations or interfering substances, solid-phase extraction can be performed to concentrate the analyte and remove impurities.

-

-

Assay Procedure (example):

-

Prepare this compound standards by serial dilution of a provided stock solution.

-

Add standards and prepared urine samples to the wells of the antibody-coated microplate.

-

Add the this compound tracer (e.g., this compound-peroxidase conjugate) to each well.

-

Add the this compound specific monoclonal antibody to each well.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the this compound concentration to urinary creatinine levels to account for variations in urine dilution.

-

Urinary this compound Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for this compound quantification due to its high specificity and sensitivity.

Principle: This method uses liquid chromatography (LC) to separate this compound from other components in the urine sample. The separated this compound is then ionized and detected by a tandem mass spectrometer (MS/MS) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer

-

LC column (e.g., phenyl-hexyl stationary phase)

-

Deuterated this compound internal standard (e.g., d6-PGE-M)

-

Solvents for mobile phase (e.g., water, acetonitrile, formic acid)

-

Solid Phase Extraction (SPE) cartridges for sample clean-up

-

Urine samples

Protocol:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Add a known amount of deuterated this compound internal standard to each sample.

-

Perform solid-phase extraction to clean up the sample and enrich for this compound.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC system.

-

Separate this compound from other urinary components using a suitable chromatographic gradient.

-

Introduce the eluent into the mass spectrometer.

-

Ionize the this compound, typically using negative ion electrospray ionization (ESI).

-

Perform tandem mass spectrometry using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard. For example, the transition of the deprotonated molecule of m/z 351 to the fragment ion of m/z 271 can be monitored for PGE2.

-

-

Data Analysis:

-

Quantify the amount of endogenous this compound by comparing the peak area of its specific transition to the peak area of the known amount of internal standard.

-

Normalize the this compound concentration to urinary creatinine levels.

-

Visualizations

PGE2 Signaling Pathway in NSCLC

Caption: PGE2 signaling pathways in non-small-cell lung cancer.

Experimental Workflow for Urinary this compound Analysis

Caption: General experimental workflow for urinary this compound analysis.

Prognostic Significance of this compound in NSCLC

References

Methodological & Application

Application Note: Accurate Quantification of Urinary Prostaglandin E Metabolite (PGE-M)

Abstract

This document provides a comprehensive guide for the accurate measurement of urinary prostaglandin (B15479496) E metabolite (PGE-M), a critical biomarker for systemic prostaglandin E2 (PGE2) production. Elevated PGE2 levels are associated with inflammation, cancer, and other pathologies, making the precise quantification of its stable urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (this compound), essential for clinical and research applications.[1][2][3][4] This note details the primary analytical methods, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA), offering detailed protocols, a comparison of their performance, and guidelines for sample handling and data normalization to ensure accuracy and reproducibility.

Introduction: The Role of this compound as a Biomarker

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and plays a significant role in the pathogenesis of various diseases, including cancer.[3][5][6] However, PGE2 is highly unstable and rapidly metabolized, making its direct measurement in plasma unreliable for assessing endogenous production.[7] Its major urinary metabolite, this compound, is stable and provides a noninvasive, time-integrated measure of systemic PGE2 synthesis.[5][8] Consequently, urinary this compound has emerged as a promising biomarker in oncology and inflammation research. Studies have shown positive associations between elevated urinary this compound levels and the risk, progression, and metastasis of several cancers, including breast, pancreatic, colorectal, and prostate cancer.[1][3][9] Its measurement is also valuable for assessing the efficacy of anti-inflammatory drugs like NSAIDs.[2][3]

PGE2 Metabolic Pathway

PGE2 is synthesized from arachidonic acid (AA) by cyclooxygenase (COX) enzymes and prostaglandin E synthases.[6] It is then rapidly converted in a series of enzymatic steps to its primary, stable metabolite, this compound, which is excreted in the urine.[6][7] Understanding this pathway is crucial for interpreting urinary this compound data.

Analytical Methodologies for this compound Quantification

The two predominant methods for quantifying urinary this compound are mass spectrometry (LC-MS/MS) and immunoassays (ELISA). The choice of method depends on the required sensitivity, specificity, sample throughput, and available resources.

Method Comparison

LC-MS/MS is considered the gold standard due to its high specificity and accuracy.[10] Immunoassays, while offering higher throughput and lower cost, can be susceptible to cross-reactivity and matrix effects, potentially leading to less accurate measurements, especially at low concentrations.[10][11][12]

| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | ELISA (Enzyme-Linked Immunosorbent Assay) |

| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.[10] | Antibody-antigen interaction detected by an enzymatic colorimetric or chemiluminescent reaction.[10] |

| Specificity | Very High. Directly measures the mass-to-charge ratio of the target molecule and its fragments, minimizing interference.[10] | Moderate to High. Dependent on antibody specificity; potential for cross-reactivity with structurally similar molecules.[11] |

| Sensitivity (LOD/LOQ) | Very High. Limits of detection (LOD) can be in the low pg/mL range (e.g., 20 pg/mL).[10][13] | High. Modern chemiluminescent assays (CLEIA) report LODs around 1.0 ng/mL.[14][15][16] |

| Accuracy & Precision | High. Excellent accuracy with intra-day coefficients of variation (CVs) typically <5%.[11][13] | Good. CVs for automated immunoassays can be as low as 1.4-2.2%.[15][16] |

| Throughput | Lower. Sample preparation is often more complex, and run times can be several minutes per sample.[17] | High. Well-suited for 96-well plate format and full automation, allowing for rapid analysis of many samples.[18] |

| Cost per Sample | Higher. Requires significant capital investment in instrumentation and specialized personnel. | Lower. Reagent kits are relatively inexpensive and instrumentation is more common.[10] |

| Matrix Effects | Can be significant but are correctable with stable isotope-labeled internal standards.[10] | Can be a source of variability and inaccuracy if not properly validated and controlled.[11] |

General Experimental Workflow

A standardized workflow is critical for achieving accurate and reproducible results, regardless of the analytical method chosen.

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage

This protocol is critical and applies to both LC-MS/MS and ELISA methods.

-

Patient Preparation: If possible, patients should discontinue aspirin (B1665792) or other NSAIDs for at least 72 hours prior to collection, as these drugs can decrease this compound concentrations.[2][19]

-

Collection Type: For population studies, a first morning or random spot urine sample is often sufficient.[20] For metabolic studies requiring precise excretion rates, a 24-hour collection is the gold standard.[19][21][22]

-

Collection Procedure:

-

Handling and Storage:

-

Urine samples should be placed on ice immediately after collection.[23]

-

Within 2 hours of collection, centrifuge the urine at low speed (e.g., 2000 x g for 10 minutes at 4°C) to remove cellular debris.[23]

-

Transfer aliquots of the supernatant into cryovials.

-

Immediately freeze and store samples at -80°C until analysis to ensure analyte stability.[23] Avoid repeated freeze-thaw cycles.[15][23]

-

Protocol 2: Quantification by LC-MS/MS

This method provides the highest accuracy and is recommended for clinical validation studies.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw urine samples on ice.

-

Spike a 500 µL aliquot of urine with a deuterated internal standard (e.g., d6-PGE-M) to correct for extraction loss and matrix effects.[24]

-

Add 40 µL of 1 M citric acid to acidify the sample.[13]

-

Perform solid-phase extraction using a C18 cartridge to remove interfering substances and concentrate the analyte.

-

Wash the cartridge with a low-organic solvent (e.g., 10% methanol) and elute the prostaglandins (B1171923) with a high-organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a reverse-phase C18 column to separate this compound from other components. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[25]

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of a certified this compound standard.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 3: Quantification by Chemiluminescent Immunoassay (CLEIA/ELISA)

This method is suitable for high-throughput screening of large sample cohorts.

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Some immunoassay methods require an initial alkali treatment (e.g., with NaOH) to convert this compound into a more stable bicyclic form, which is then detected by the antibody.[18][26] This step should be performed according to the specific kit manufacturer's instructions.

-

Dilute the samples as required with the assay buffer provided in the kit. A 1:10 or higher dilution is common to mitigate matrix effects.

-

-

Immunoassay Procedure (Competitive Assay Principle):

-

Add standards, controls, and prepared urine samples to the wells of a microplate pre-coated with anti-PGE-M antibodies.

-

Add a fixed amount of enzyme-labeled this compound (e.g., HRP-conjugate) to each well. The labeled and unlabeled (from the sample) this compound will compete for binding to the coated antibodies.

-

Incubate the plate according to the manufacturer's protocol (e.g., 1-2 hours at room temperature).

-

Wash the plate several times to remove unbound reagents.

-

Add the enzyme substrate (e.g., a chemiluminescent substrate). The signal generated is inversely proportional to the amount of this compound in the sample.

-

Read the plate using a microplate reader at the appropriate wavelength or luminescence setting.

-

-

Quantification:

-

Generate a standard curve by plotting the signal of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their signal on the standard curve and multiplying by the dilution factor.

-

Data Normalization

Urine concentration can vary significantly depending on an individual's hydration status. To correct for this variability, it is standard practice to normalize the this compound concentration to the urinary creatinine concentration.[24][25][27]

-

Creatinine Measurement: Measure creatinine in the same urine sample using a standard clinical method (e.g., enzymatic assay or LC-MS/MS).[24][25]

-

Calculation: Report the final this compound concentration as a ratio, typically in nanograms (ng) of this compound per milligram (mg) of creatinine (Cr) or micrograms (µg) of this compound per gram (g) of creatinine.

-

Final Result (ng/mg Cr) = [this compound (ng/mL) / Creatinine (mg/mL)]

-